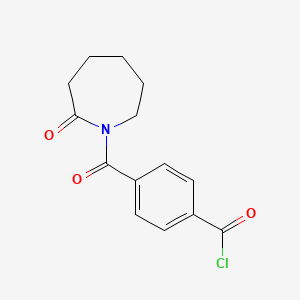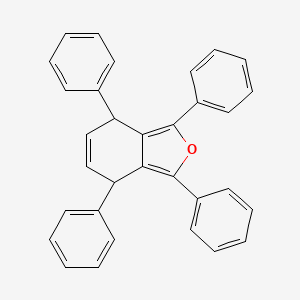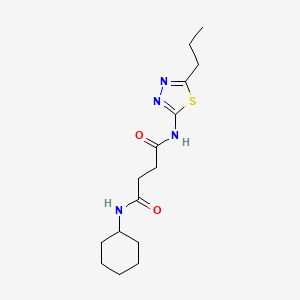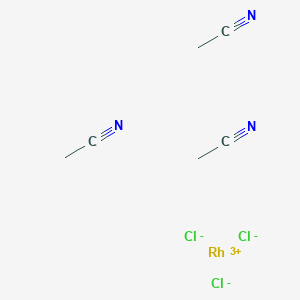
Tris(acetonitrile)trichlororhodium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tris(acetonitrile)trichlororhodium is a coordination compound with the molecular formula C6H9Cl3N3Rh. It is a rhodium complex where the central rhodium atom is coordinated to three acetonitrile ligands and three chloride ions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Tris(acetonitrile)trichlororhodium can be synthesized through the reaction of rhodium trichloride with acetonitrile. The reaction typically involves dissolving rhodium trichloride in acetonitrile and allowing the mixture to react under controlled conditions. The resulting product is then purified through crystallization or other suitable methods .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis generally follows similar principles as laboratory preparation. Scaling up the process would involve optimizing reaction conditions, such as temperature, pressure, and solvent ratios, to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: Tris(acetonitrile)trichlororhodium undergoes various chemical reactions, including:
Substitution Reactions: The acetonitrile ligands can be substituted by other ligands, such as phosphines or amines, under appropriate conditions.
Oxidation and Reduction Reactions: The rhodium center can undergo oxidation or reduction, leading to changes in its oxidation state and coordination environment.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include phosphines (e.g., triphenylphosphine) and amines (e.g., pyridine). These reactions are typically carried out in organic solvents like dichloromethane or toluene.
Oxidation and Reduction Reactions: Oxidizing agents such as hydrogen peroxide or reducing agents like sodium borohydride can be used to induce changes in the oxidation state of the rhodium center.
Major Products Formed:
Substitution Reactions: The major products are new rhodium complexes with different ligands replacing the acetonitrile molecules.
Oxidation and Reduction Reactions: The products depend on the specific reagents and conditions used, but they generally involve changes in the coordination sphere of the rhodium center.
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of tris(acetonitrile)trichlororhodium involves its ability to coordinate with various ligands and undergo redox reactions. The rhodium center can interact with molecular targets, such as DNA or proteins, leading to changes in their structure and function. These interactions are mediated by the coordination of the rhodium center with specific functional groups on the target molecules .
Comparaison Avec Des Composés Similaires
Tris(acetonitrile)tricarbonylchromium(0): This compound has a similar coordination environment but with chromium as the central metal and carbonyl ligands instead of chloride ions.
Tris(acetonitrile)trichlorocobalt(III): Similar to tris(acetonitrile)trichlororhodium, but with cobalt as the central metal.
Uniqueness: this compound is unique due to the specific properties imparted by the rhodium center, such as its redox behavior and catalytic activity. These properties make it particularly valuable in applications requiring efficient and selective catalysis .
Propriétés
Numéro CAS |
21712-45-8 |
|---|---|
Formule moléculaire |
C6H9Cl3N3Rh |
Poids moléculaire |
332.4 g/mol |
Nom IUPAC |
acetonitrile;rhodium(3+);trichloride |
InChI |
InChI=1S/3C2H3N.3ClH.Rh/c3*1-2-3;;;;/h3*1H3;3*1H;/q;;;;;;+3/p-3 |
Clé InChI |
VNJKISJBEXQYEV-UHFFFAOYSA-K |
SMILES canonique |
CC#N.CC#N.CC#N.[Cl-].[Cl-].[Cl-].[Rh+3] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-amino-1-(4-hydroxyphenyl)-N-phenylpyrrolo[3,2-b]quinoxaline-3-carboxamide](/img/structure/B14168401.png)
![1,1'-(Methanediyldibenzene-4,1-diyl)bis[3-(4-ethoxyphenyl)urea]](/img/structure/B14168405.png)

![6-Hydrazinyl-3-(pentafluoroethyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B14168414.png)

![5-(3-chlorophenyl)-3-(4-fluorophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B14168419.png)
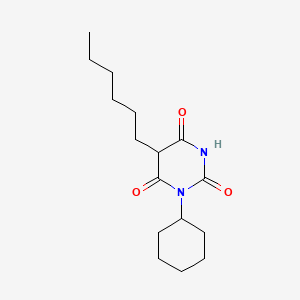

![1-methoxy-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-5-yl]propan-2-ol](/img/structure/B14168448.png)
![9-Borabicyclo[3.3.1]nonane, 9-(1-methylpropyl)-](/img/structure/B14168460.png)
![N-{3-[(2,5-dimethylphenyl)amino]quinoxalin-2-yl}-3-methylbenzenesulfonamide](/img/structure/B14168465.png)
